Enhanced Lipophilicity Driven by ortho-Methyl Substitution Compared to the Des-methyl Analog
The target compound incorporates an ortho-methyl group not present in the core MbtI inhibitor scaffold 5-(4-nitrophenyl)furan-2-carboxylic acid. This structural difference results in a calculated increase in lipophilicity. The target compound has a predicted XLogP3 of 2.7 [1], compared to a predicted XLogP3 of 2.3 for 5-(4-nitrophenyl)furan-2-carboxylic acid [2]. This quantifiable difference is meaningful for researchers optimizing pharmacokinetic properties or membrane permeability within this chemical series.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 5-(4-nitrophenyl)furan-2-carboxylic acid: 2.3 |
| Quantified Difference | Δ = 0.4 log units |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem. |
Why This Matters
A 0.4 log unit increase in lipophilicity can significantly impact membrane permeability and non-specific binding, guiding the selection of the appropriate analog for structure-activity optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 951278, 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid. Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 575183, 5-(4-nitrophenyl)furan-2-carboxylic acid. Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
